3-amino-2,3-dihydro-1H-inden-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

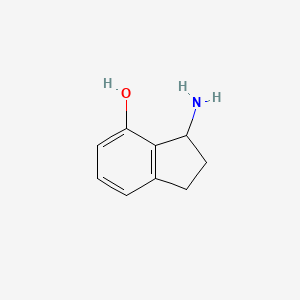

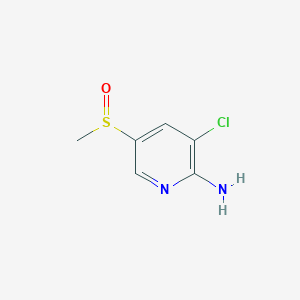

“3-amino-2,3-dihydro-1H-inden-4-ol” is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is also known by the synonym "3-Aminoindan-4-ol" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation "OC1=CC=CC2=C1C(N)CC2" . This indicates that the compound contains a hydroxyl group (OH), an amino group (NH2), and a bicyclic structure consisting of a benzene ring fused with a cyclohexane ring.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 149.19 and is stored at 4 °C .Scientific Research Applications

DNA Binding Activity of Chiral Schiff Bases

One application of a derivative of 3-amino-2,3-dihydro-1H-inden-4-ol, specifically chiral Schiff Bases, has been studied for its DNA binding activity. These Schiff Bases, synthesized and characterized through various methods, showed that remote substituents not only affect their structure but also their biological activity. Their interaction with calf-thymus DNA was investigated under physiological conditions using techniques such as fluorescence quenching and UV-Vis spectroscopy (Bora, Maiti, Singh, & Barman, 2021).

Chiral Solvating Agents in NMR Spectroscopy

Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol and related compounds, including (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, have been used as chiral solvating agents (CSAs) for enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This highlights their role in aiding the differentiation of NMR signals of enantiomeric substrates, enhancing the understanding of stereochemical features in molecular structures (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

Antioxidant Activity and Enzyme Inhibition

Derivatives of this compound have been synthesized and studied for their antioxidant activity and potential as enzyme inhibitors. These derivatives were found to be effective antioxidants and inhibitors of the protein tyrosine kinase enzyme, highlighting their potential therapeutic applications (Reddy, Avula, Zyryanov, Vallela, Anireddy, Pasupuleti, & Chamarthi, 2019).

Dopamine Receptors Ligands

Enantiomeric pairs of this compound derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. These compounds displayed varying degrees of affinity and selectivity, indicating their potential as central nervous system agents acting on dopamine receptors (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways, exhibiting antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 3-amino-2,3-dihydro-1H-inden-4-ol would depend on its specific targets and their roles in cellular processes.

Result of Action

Given the broad range of activities exhibited by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

3-amino-2,3-dihydro-1H-inden-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYMVHAVYDCEHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)

![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)

![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)

![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)

![3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol](/img/structure/B2409504.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)

![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)